2-Amino-4-chloropyridine
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-4-chloropyridine has been explored through various methods, emphasizing its accessibility and the efficiency of synthesis routes. Notably, Liao Jian-qiao (2010) reported a three-step synthesis process starting from methyl 4-chloropicolinate, achieving an overall yield of 68.5% (Liao Jian-qiao, 2010). This process was highlighted for its simplicity and feasibility for large-scale preparation. Another approach by K. Gudmundsson et al. (1997) involved an efficient large-scale synthesis through modifications of existing literature procedures, also enabling the preparation of various polychlorinated 2-aminopyridines (Gudmundsson, Hinkley, Brieger, Drach, & Townsend, 1997).
Molecular Structure Analysis
The molecular structure of 2-Amino-4-chloropyridine has been studied extensively. For instance, the work on bis(4-amino-2-chloropyridinium) tetrachlorozincate (II) monohydrate provided insights into its structural characteristics, revealing hydrogen bonding and π−π stacking interactions that may contribute to the stabilization of the crystal structure (Najla Karâa et al., 2013).
Chemical Reactions and Properties
2-Amino-4-chloropyridine undergoes various chemical reactions, forming a wide range of derivatives and complexes. Research by Raziyeh Arab Ahmadi et al. (2011) on Co(II) complexes with 2-amino-5-chloropyridine showcases the compound's ability to form stable complexes, highlighting its magnetic and spectroscopic properties (Arab Ahmadi, Safari, Khavasi, & Amani, 2011).
Physical Properties Analysis
The physical properties of 2-Amino-4-chloropyridine, such as melting points, solubility, and crystalline forms, are crucial for its application in various fields. The study by H. Fun et al. (2008) introduced a second monoclinic polymorph of this compound, providing insight into its crystal structure and stability (Fun, Chantrapromma, Jana, Chakrabarty, & Goswami, 2008).
Chemical Properties Analysis
The chemical behavior of 2-Amino-4-chloropyridine, including its reactivity and interaction with other compounds, is a key area of interest. Studies have focused on its role in forming cocrystals and complexes, demonstrating its versatile chemical properties and potential applications in materials science and chemistry (Wardell & Tiekink, 2011).
Scientific Research Applications
Synthesis of MGMT Inhibitors : A novel synthetic method for 2-amino-4,6-dichloro-5-nitropyrimidine was developed, which is instrumental in the efficient preparation of MGMT inhibitors. This has implications in the field of medicinal chemistry (Lopez et al., 2009).
Antimicrobial Drug Development : Compounds such as 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, derived from 2-Amino-4-chloropyridine, show promise as new antimicrobial drugs. Their antibacterial activity depends on their structure and their interaction with bacterial lipopolysaccharide (Koszelewski et al., 2021).
Efficient Large-Scale Synthesis : An improved method for large-scale synthesis of 2-amino-4-chloropyridine has been developed. This enables the convenient preparation of various polychlorinated 2-aminopyridines with higher yields than previously possible (Gudmundsson et al., 1997).
Crystal Structure Analysis : The monohydrate hydrochloride salt of 2-amino-3,5-dichloropyridine has been studied, revealing insights into hydrogen bonding patterns and comparing them with previously studied pyridine complexes (Anagnostis & Turnbull, 1998).
Antiallergic Activity : N-[2-(4-pyridinyl)-4-pyrimidinyl]ureas and dialkyl [[[2-(4-pyridinyl)-4-pyrimidinyl]amino]methylene]malonates, derived from 2-Amino-4-chloropyridine, have shown potential as antiallergic agents (Lesher et al., 1982).
Charge Transfer Studies : Research into 2-amino-5-chloropyridine and 2-amino-6-chloropyridine has provided insights into charge transfer within these molecules, combining experimental and theoretical approaches (Al-Otaibi, 2015).
Self-Assembly in Solvents : Studies on 2-aminopyrimidines in nonpolar solvents have shown that they can form less polar species through N-HN hydrogen bonding, indicating their potential for self-assembly applications (Rospenk & Koll, 2007).
Molecular Structure at Low Temperatures : The crystal structure of 2-amino-5-chloropyridine at 100 K shows centrosymmetric dimers and extended two-dimensional aggregation, offering insights into its molecular organization under different conditions (Pourayoubi et al., 2007).
Pyridyne Intermediate in Amination Reactions : A study of halopyridines revealed the role of a pyridyne intermediate in amination reactions, leading to various amino products. This has implications for synthetic chemistry (Pieterse & Hertog, 2010).
Photochemical Dimerization : Ultraviolet irradiation of 2-aminopyridines leads to the formation of dimers, which exhibit unique chemical and physical properties (Taylor & Kan, 1963).
Safety And Hazards
2-Amino-4-chloropyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-chloropyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMWVVBHJMUJNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Record name | 2-amino-4-chloropyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342444 | |
Record name | 2-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-chloropyridine | |
CAS RN |
19798-80-2 | |
Record name | 4-Chloro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19798-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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